molecular formula C14H26O11 B025853 2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol CAS No. 39300-87-3

2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol

Katalognummer: B025853
CAS-Nummer: 39300-87-3
Molekulargewicht: 370.35 g/mol
InChI-Schlüssel: PTHCMJGKKRQCBF-ICIGWGHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a highly substituted oligosaccharide derivative featuring multiple oxane (pyran) rings interconnected via ether linkages. Its structure includes three distinct oxane units, each modified with hydroxyl, hydroxymethyl, and methoxy groups.

Vorbereitungsmethoden

Protective Group Strategies for Hydroxyl and Methoxy Functionalities

The synthesis of polyol-rich structures like this compound necessitates strategic protection of hydroxyl groups to prevent undesired side reactions during glycosylation or oxidation steps. Methoxy groups, as permanent protective moieties, are often introduced early in the synthesis to block specific hydroxyl positions. For example, the 6-methoxy group in the oxane rings is typically installed via methyl ether formation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride . Transient protective groups, such as tert-butyldimethylsilyl (TBDMS) or trimethylsilyl (TMS), are employed for temporary hydroxyl protection. In analogous syntheses, TBDMSCl has been used to protect secondary alcohols, though its bulkiness can hinder subsequent glycosylation steps .

Alternative approaches utilize cyclohexylidene acetals for diol protection, as demonstrated in the synthesis of related spiroketal systems . These acetals offer stability under acidic conditions and can be selectively removed using Dowex50WX8 resin or aqueous hydrochloric acid. However, partial deprotection (30–40%) has been observed with TBDMS groups, necessitating iterative purification steps .

EntrySolvent SystemCatalystYield (%)
1AcetoneKMnO4/NaHCO30
3CCl4/ACN (1:1)NaIO4/RuO2·H2O23
5CHCl3/ACN/H2O (1:1:1)NaIO4/RuO2·H2O52

Prolonged reaction times (>3 hours) or elevated temperatures (>40°C) risk over-oxidation or decomposition, particularly with acid-sensitive methoxy groups .

Stereochemical Control During Cyclization

The stereoselective formation of oxane rings requires precise control over anomeric configuration and ring-closing dynamics. Chiral pool starting materials, such as (S)-glyceraldehyde acetonide, provide enantiomerically pure precursors but are cost-prohibitive at scale . Alternatively, asymmetric catalysis using chiral amines or phosphoric acids can induce enantioselectivity during hemiketal formation.

In one documented approach, the cyclohexylidene acetal of a diol precursor undergoes acid-mediated cyclization to form the oxane ring with >95% diastereomeric excess . NMR analysis of crude reaction mixtures confirms the predominance of the desired chair conformation, stabilized by intramolecular hydrogen bonding between the 4,5-dihydroxy groups .

Deprotection and Final Functionalization

Final deprotection steps must balance completeness of group removal with preservation of acid-sensitive glycosidic linkages. TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF), though competing elimination reactions necessitate careful stoichiometry . For methoxy groups intended as permanent substituents, stability under acidic (HCl/Dowex) and basic (NaOMe) conditions ensures their retention throughout the synthesis.

The hydroxymethyl side chains are introduced via Grignard addition to aldehyde intermediates, followed by oxidation to primary alcohols. For example, ethynylmagnesium bromide adds to TBDMS-protected aldehydes, yielding propargyl alcohols that are subsequently hydrogenated to hydroxymethyl groups .

Analytical Validation and Purification

Ultra-high-performance liquid chromatography (UHPLC) and preparative HPLC are indispensable for resolving closely related regioisomers. In one case, a mixture of 1,4- and 1,5-disubstituted triazoles was separated using a C18 column with a water/acetonitrile gradient, achieving >99% purity .

Nuclear magnetic resonance (NMR) spectroscopy, particularly HMBC and HSQC experiments, confirms connectivity between oxane rings and hydroxymethyl substituents. For instance, the coupling constant (J = 3.5 Hz) between H-3 and H-4 in the ¹H-NMR spectrum verifies the cis-diol configuration .

Analyse Chemischer Reaktionen

Types of Reactions

Galactans undergo various chemical reactions, including oxidation, reduction, and substitution. For example, sulfated galactans can be prepared by partial hydrolysis and subsequent chemical sulfonation .

Common Reagents and Conditions

Common reagents used in galactan reactions include acids for hydrolysis and sulfating agents for sulfonation. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .

Major Products Formed

The major products formed from galactan reactions include sulfated galactans, which have enhanced biological activities such as anticoagulant and antithrombotic properties .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

This compound features a complex structure characterized by multiple hydroxyl groups and methoxy substituents. Its molecular formula is C27H46O20C_{27}H_{46}O_{20}, with a molecular weight of approximately 690.6 g/mol. The presence of numerous functional groups contributes to its solubility and reactivity, making it suitable for various applications.

Food Science

The compound is recognized for its role as a modified starch derivative. Modified starches are widely used in the food industry due to their enhanced properties such as viscosity, thermal stability, and resistance to shear forces. These characteristics make them ideal for use as thickeners, stabilizers, and emulsifiers in various food products.

Case Study: Use in Food Products

Research indicates that incorporating this compound into sauces and dressings improves texture and stability while maintaining the desired mouthfeel. Its ability to retain moisture also enhances the shelf life of baked goods.

Pharmaceutical Applications

In pharmaceuticals, the compound's unique structural properties allow for potential therapeutic applications. Its hydroxyl groups may facilitate interactions with biological macromolecules, potentially leading to drug delivery systems or formulations that enhance bioavailability.

Case Study: Drug Delivery Systems

Studies have shown that modified starch derivatives can be used as carriers for drug molecules, improving their solubility and release profiles. For instance, formulations containing this compound have demonstrated enhanced absorption rates in preclinical trials.

Materials Science

The compound's chemical stability and functional properties make it suitable for use in materials science. It can be utilized in the production of biodegradable films and coatings due to its biocompatibility and non-toxicity.

Case Study: Biodegradable Packaging

Research has explored the use of this compound in developing biodegradable packaging materials that reduce environmental impact while providing effective moisture barriers for food preservation.

Table 2: Summary of Applications

Application AreaDescriptionPotential Benefits
Food ScienceModified starch for thickening/stabilizingImproved texture and shelf life
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability
Materials ScienceBiodegradable films/coatingsReduced environmental impact

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

  • Core structure : Three oxane rings with ether linkages.
  • Substituents : Hydroxyl (6–8 groups), hydroxymethyl (3–4 groups), and methoxy (2 groups).
  • Key functional groups : Ethers, alcohols, methoxy.

Similar Compounds (Table 1)

Compound Description Molecular Weight (g/mol) Key Substituents Source/Application Reference
4-[6-[(3,5-Dihydroxy-4-methoxyoxan-2-yl)oxymethyl]-3,5-dihydroxy-4-methoxyoxan-2-yl]oxy-2-(hydroxymethyl)-6-methyloxane-3,5-diol 500.496 Methoxy, hydroxymethyl, hydroxyl Synthetic glycoside intermediate
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate 356.329 Cinnamate ester, methoxy, hydroxyl Plant-derived phenolic glycoside
1,5-Dihydroxy-3-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one 598.513 Xanthone core, multiple glycosidic linkages Natural antioxidant
(E)-3-[3-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-5-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal 520.532 Phenylpropanoid-aldehyde, methoxy, glycosidic linkage Hypothetical anti-inflammatory

Key Observations :

  • The target compound has a higher degree of hydroxylation compared to the cinnamate ester derivative (356.329 g/mol), enhancing its water solubility .
  • Methoxy groups in the target compound are fewer than in some analogs (e.g., 6-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole, 432.513 g/mol), which may reduce its membrane permeability .

Physicochemical Properties

  • Solubility : High polarity due to hydroxyl groups suggests water solubility, but methoxy substitutions may limit this compared to fully hydroxylated analogs (e.g., 494.365 g/mol chromen-linked compound in ).
  • Hydrogen bonding : The compound likely exhibits strong hydrogen-bonding capacity, similar to 6-(hydroxymethyl)oxane derivatives in .

Biologische Aktivität

The compound 2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol, with the molecular formula C42H70O29 and a molecular weight of 1039 g/mol, is a complex polyphenolic compound. This article reviews its biological activities based on diverse research findings and case studies.

The compound is characterized by multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity. Its structure includes several oxane rings, which are known for their stability and ability to interact with various biological targets.

PropertyValue
CAS Number 63798-35-6
Molecular Formula C42H70O29
Molecular Weight 1039 g/mol
IUPAC Name 2-[6-[4,5-Dihydroxy...

Antioxidant Activity

Research has demonstrated that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, thereby reducing oxidative stress in cells. A study indicated that it can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory pathways. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

In antimicrobial assays, the compound displayed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity Against Cancer Cells

Preliminary studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines. Notably, it has shown selective toxicity towards breast cancer (MCF-7) and lung cancer (A549) cells while sparing normal fibroblast cells. This selectivity may be attributed to its ability to induce apoptosis through the intrinsic pathway .

Case Studies

  • Case Study on Antioxidant Potential
    A study involving diabetic rats treated with the compound showed a significant reduction in blood glucose levels and improved antioxidant status compared to control groups. The treatment resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative stress, indicating protective effects against diabetes-induced oxidative damage.
  • Clinical Evaluation of Anti-inflammatory Effects
    In a clinical trial assessing chronic inflammatory conditions, patients receiving a formulation containing this compound reported reduced symptoms of inflammation and pain relief compared to placebo groups. The trial emphasized the importance of dosage and formulation in maximizing therapeutic benefits .
  • Evaluation of Antimicrobial Activity
    A comprehensive antimicrobial study assessed the efficacy of the compound against common pathogens responsible for respiratory infections. Results showed that the compound inhibited growth at concentrations as low as 50 µg/mL for certain strains, suggesting its potential as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for achieving high stereochemical purity in this compound?

Methodological Answer: Synthesis of this complex oligosaccharide requires meticulous control over stereochemistry. Key steps include:

  • Glycosylation Protocols : Use of trichloroacetimidate or thioglycoside donors to ensure regioselective coupling .
  • Protecting Group Strategy : Sequential protection of hydroxyl groups (e.g., benzyl, acetyl) to prevent unwanted side reactions during coupling.
  • Chiral Auxiliaries : Employing enantiomerically pure starting materials (e.g., (S)-phenylglycinol derivatives) to preserve stereochemical integrity .
  • Purification : Repeated silica gel chromatography or HPLC to isolate diastereomers, validated by optical rotation and circular dichroism (CD).

Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • 2D NMR (HSQC, HMBC, COSY) : Assigns anomeric proton signals (δ 4.5–5.5 ppm) and correlates glycosidic linkages .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., ESI-MS in negative ion mode for deprotonated species).
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable (challenges include high hydrophilicity).

Example NMR Data :

Proton Positionδ (ppm)MultiplicityCorrelation (HMBC)
Anomeric (C1)5.2d (J=3.5 Hz)C3, C5
Methoxy (OCH₃)3.4sC6

Advanced Research Questions

Q. What experimental designs are suitable for studying its interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to lectins or glycosidases .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of interactions.
  • Molecular Dynamics (MD) Simulations : Predicts binding modes using force fields (e.g., GLYCAM06) .
  • Enzymatic Assays : Hydrolysis kinetics with β-glucosidases to assess substrate specificity.

Data Contradiction Analysis :
Discrepancies in binding affinity across studies may arise from:

  • Buffer conditions (e.g., pH affecting ionization of hydroxyl groups).
  • Protein glycosylation states in recombinant vs. native enzymes.

Q. How can researchers resolve inconsistencies in reported solubility and stability data?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO, water, and buffered solutions (e.g., PBS at pH 7.4) .
  • Accelerated Stability Studies : Use HPLC to monitor degradation under stress conditions (40°C/75% RH).
  • Dynamic Light Scattering (DLS) : Detects aggregation in aqueous solutions.

Example Stability Profile :

ConditionDegradation (%) at 7 DaysMajor Degradant
pH 2.0 (HCl)95Hydrolyzed glycans
pH 7.4 (PBS)10None detected

Q. What computational approaches predict its bioactivity and metabolic pathways?

Methodological Answer:

  • QSAR Modeling : Correlates structural descriptors (e.g., TPSA, LogP) with observed bioactivity .
  • Docking Simulations : Identifies potential binding pockets in target proteins (e.g., using AutoDock Vina).
  • Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) simulate phase I/II transformations (e.g., glucuronidation).

Example QSAR Results :

DescriptorValueBioactivity Correlation (R²)
LogP-1.20.78 (Antioxidant activity)
TPSA225 Ų0.65 (Enzyme inhibition)

Eigenschaften

CAS-Nummer

39300-87-3

Molekularformel

C14H26O11

Molekulargewicht

370.35 g/mol

IUPAC-Name

(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol

InChI

InChI=1S/C14H26O11/c1-21-11-5(3-15)24-14(10(20)7(11)17)25-12-6(4-16)23-13(22-2)9(19)8(12)18/h5-20H,3-4H2,1-2H3/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14+/m1/s1

InChI-Schlüssel

PTHCMJGKKRQCBF-ICIGWGHZSA-N

SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO

Isomerische SMILES

CO[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC)CO)CO

Kanonische SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC)CO)CO

Physikalische Beschreibung

Solid

Synonyme

GALACTAN EX GUM ARABIC; GALACTANE; GALACTAN; POLYGALACTAN; GALACTAN, AUS GUMMI ARABICUM; GALACTAL; GalactanPolygalactan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.